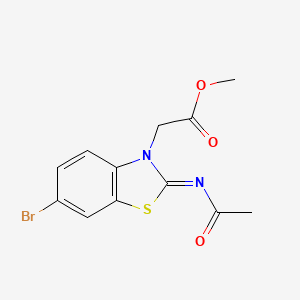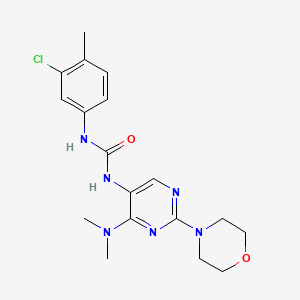
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting structural properties and biological activities. The benzimidazole moiety is a crucial part of the molecule, which can interact with various biological targets due to its planar structure and ability to engage in hydrogen bonding and π-π interactions.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related compounds. For instance, the synthesis of benzothiazole derivatives, as mentioned in the second paper, involves the use of the Mannich reaction, which is a three-component reaction involving an aldehyde, an amine, and a ketone . This method could potentially be adapted for the synthesis of benzimidazole derivatives by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The first paper provides a detailed analysis of the molecular structure of a closely related compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, using spectral methods and X-ray crystallography . The study includes quantum mechanical calculations using Density Functional Theory (DFT) to predict energies, geometries, vibrational wavenumbers, NMR, and electronic transitions. Such computational methods could be applied to this compound to predict its molecular structure and properties.
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives can be inferred from the Natural Bond Orbital (NBO) analysis and frontier molecular orbitals, as performed in the first paper . These analyses help in understanding the electron density distribution within the molecule and the possible sites for chemical reactions. The presence of amino groups in the molecule suggests that it could undergo reactions typical for amines, such as acylation, alkylation, and condensation with aldehydes or ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be hypothesized based on the properties of similar compounds. For example, the solubility, melting point, and stability of the compound could be similar to those of the benzimidazole derivatives discussed in the papers. The antibacterial activity of the compound mentioned in the first paper indicates that this compound might also possess similar biological properties, which could be explored further .
Aplicaciones Científicas De Investigación
Chemistry and Properties
2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid, related to benzimidazole derivatives, showcases fascinating variability in chemistry and properties. These compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine, exhibit a broad range of biological and electrochemical activities due to their complex chemical structures. They are crucial in developing new pharmacophores with potential therapeutic applications, highlighting the need for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Synthetic Procedures and Biological Interest
The synthetic versatility of benzimidazole derivatives, such as this compound, is well-documented, with various methods to modify their structure to enhance biological activity. These methods include the introduction of guanidine groups, which significantly impact the molecule's function, potentially leading to new therapeutic agents with activities ranging from cytotoxic to angiogenesis inhibition (Rosales-Hernández et al., 2022).
Molecular Binding and DNA Interaction
Compounds like Hoechst 33258, with structural similarities to this compound, are known for their strong binding to the minor groove of double-stranded B-DNA. This property is exploited in fluorescent DNA stains and suggests potential uses in drug design, specifically for targeting DNA sequences or structures within cells (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Agents
Benzothiazole derivatives, structurally related to this compound, have been explored for their antioxidant and anti-inflammatory properties. Research into these derivatives aims to develop novel therapeutic agents that can effectively manage and treat conditions associated with oxidative stress and inflammation (Raut et al., 2020).
Optoelectronic Materials
The fusion of benzimidazole derivatives with quinazolines and pyrimidines, which shares a structural theme with this compound, has been investigated for their application in optoelectronic materials. These materials have potential uses in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of benzimidazole derivatives beyond biological activity (Lipunova et al., 2018).
Mecanismo De Acción
Target of Action
The compound contains a benzimidazole moiety, which is a common structural motif in many biologically active compounds . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of living systems .
Mode of Action
They can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Benzimidazole derivatives have been found to display a wide range of biological activities .
Result of Action
Some 2-aminobenzimidazoles have shown antimicrobial effects and their corresponding carbamate derivatives have been synthesized for their significant antifilarial activity in vivo .
Direcciones Futuras
The future directions for compounds similar to 2-Amino-4-(1H-benzoimidazol-2-yl)-butyric acid could involve further exploration of their therapeutic potential. For example, benzimidazole, a component of this compound, is considered a potential bioactive heterocyclic aromatic compound with a variety of biological activities . Therefore, there is potential for further investigation of benzimidazole-based compounds for newer therapeutic possibilities .
Propiedades
IUPAC Name |
2-amino-4-(1H-benzimidazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7(11(15)16)5-6-10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,5-6,12H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAOHIYUQZJKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2537681.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)

![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)

![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)
![Ethyl 4-[2-[2-oxo-2-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2537689.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(4-methylphenyl)methyl]amino}acetamide](/img/structure/B2537692.png)
![4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2537693.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2537695.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537700.png)